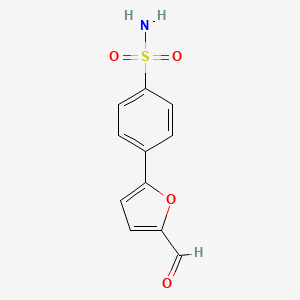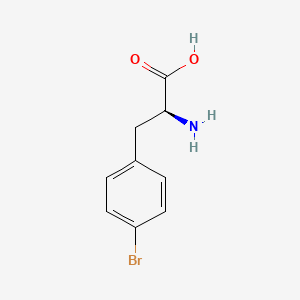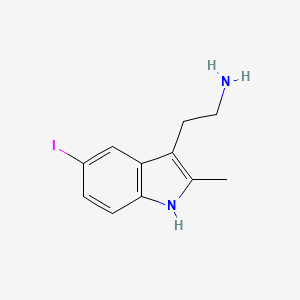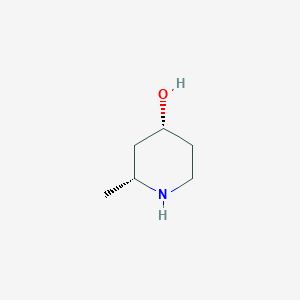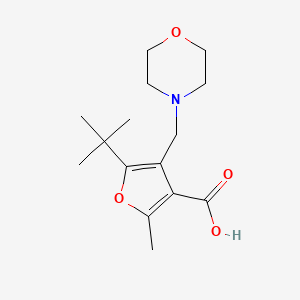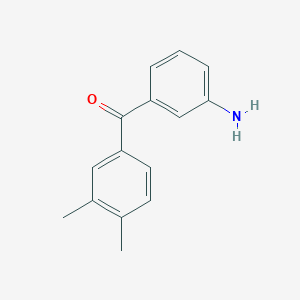
(3-Aminophenyl)(3,4-dimethylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3-Aminophenyl)(3,4-dimethylphenyl)methanone is a chemical entity that belongs to the class of arylmethanones, which are characterized by the presence of an aryl group attached to a methanone moiety. While the specific compound is not directly discussed in the provided papers, related compounds with similar structural motifs have been synthesized and studied for various applications, including their pharmacological properties and materials science applications.
Synthesis Analysis
The synthesis of related arylmethanones typically involves condensation reactions between appropriate amines and acid derivatives. For instance, the synthesis of 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone was achieved by condensing 3-fluorobenzoic acid with 4-morpholino-1H-indazol-3-amine . Similarly, polyimides derived from an arylmethanone with amino substituents were prepared via polycondensation with aromatic dianhydrides . These methods suggest that the synthesis of (3-Aminophenyl)(3,4-dimethylphenyl)methanone could potentially be carried out through analogous condensation reactions using suitable starting materials.
Molecular Structure Analysis
The molecular structure of arylmethanones can be elucidated using techniques such as single crystal X-ray diffraction, as demonstrated for 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone . Additionally, theoretical calculations, such as density functional theory (DFT), can provide insights into the stability and electronic properties of these compounds . The presence of amino groups and their positions relative to the carbonyl group can significantly influence the molecular conformation and intermolecular interactions.
Chemical Reactions Analysis
Arylmethanones can participate in various chemical reactions due to their functional groups. The amino group can act as a nucleophile, while the carbonyl group can be involved in electrophilic reactions. The papers provided do not detail specific reactions for (3-Aminophenyl)(3,4-dimethylphenyl)methanone, but related compounds have been used as intermediates in the synthesis of more complex molecules, such as polyimides , and have been evaluated for their biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of arylmethanones are influenced by their molecular structure. For example, the solubility of polyimides derived from an arylmethanone with amino substituents was found to be good in strong aprotic solvents and common organic solvents due to the unsymmetrical structure of the diamine monomer . The electronic absorption, excitation, and fluorescence properties of arylmethanones can also be affected by the environment and the presence of substituents, as seen in the study of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones . These properties are crucial for applications in materials science and pharmacology.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications of (3-Aminophenyl)(3,4-dimethylphenyl)methanone
Synthesis of Antimicrobial and Antioxidant Agents
- A series of (3,4-dimethylphenyl-3-(substituted phenyl) bicyclo methanones have been synthesized and found to exhibit antimicrobial and antioxidant activities. These compounds were studied using various bacterial and fungal strains and DPPH radical scavenging methods. Additionally, their insect antifeedant activities were explored, showing potential in pest control applications (Thirunarayanan, 2015).
Development of Bromophenol Derivatives
- Research into the bromination of (3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone has led to the discovery of nine new bromophenol derivatives. These compounds are synthesized by selective O-demethylation during bromination, showing the chemical versatility and potential applications of these compounds in various fields (Çetinkaya et al., 2011).
Polyimide Synthesis for Material Science
- New polyimides have been synthesized from (3-amino-2,4,6-trimethylphenyl)-(3′-aminophenyl)methanone and various aromatic dianhydrides. These polyimides exhibit high solubility, excellent thermal properties, and good transparency in the visible-light region, making them suitable for high-performance material applications (Li et al., 2006).
Synthesis and Evaluation of Antioxidant Properties
- A study on the synthesis of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives, including bromination and demethylation reactions, showcased their effective antioxidant properties. These compounds were evaluated using various in vitro assays, proving their potential as potent antioxidants (Çetinkaya et al., 2012).
Eigenschaften
IUPAC Name |
(3-aminophenyl)-(3,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10-6-7-13(8-11(10)2)15(17)12-4-3-5-14(16)9-12/h3-9H,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVMPYGFMSAMBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350616 |
Source


|
| Record name | (3-aminophenyl)(3,4-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminophenyl)(3,4-dimethylphenyl)methanone | |
CAS RN |
62261-58-9 |
Source


|
| Record name | (3-aminophenyl)(3,4-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

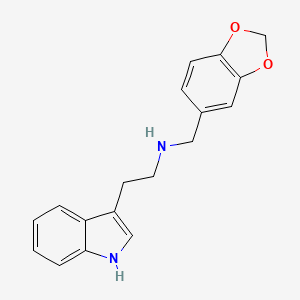
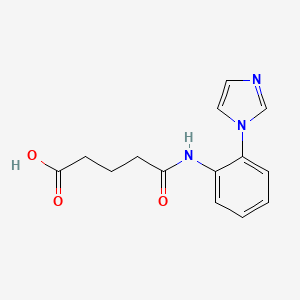
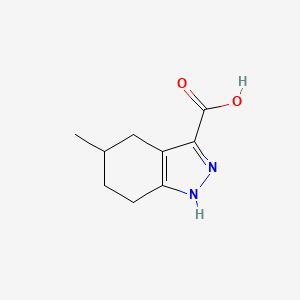
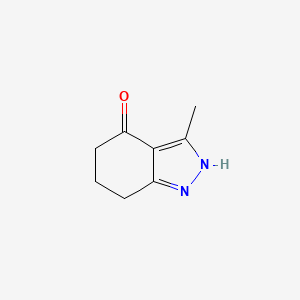
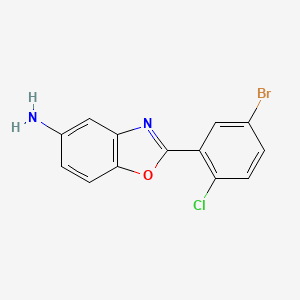
![3-[(Tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B1331006.png)
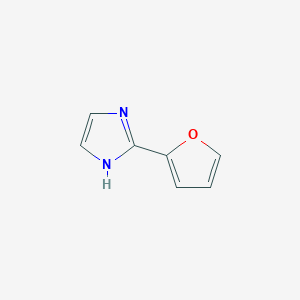
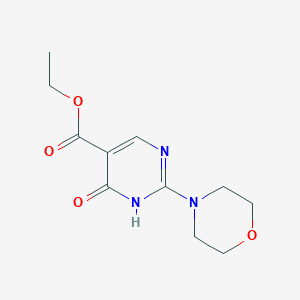
![2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B1331012.png)
